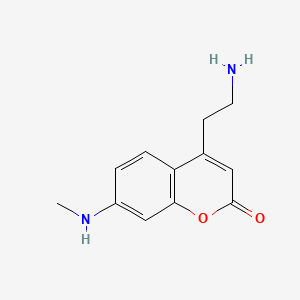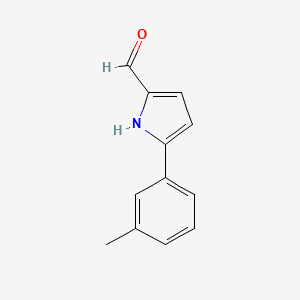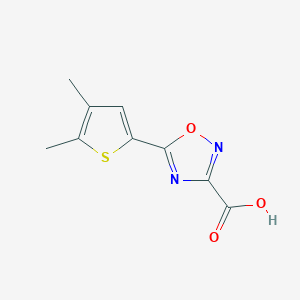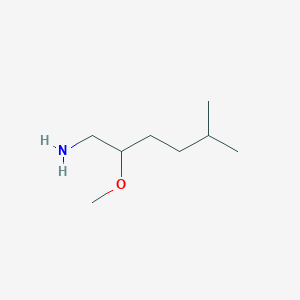
4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one is an organic compound that belongs to the class of chromenones Chromenones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one typically involves multi-step organic reactions. One common method is the condensation of 4-hydroxycoumarin with ethylenediamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid and requires heating to facilitate the formation of the chromenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of alkyl or acyl derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one involves its interaction with various molecular targets. The amino and methylamino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Similar in structure but contains a sulfonamide group instead of the chromenone ring.
2-(4-Aminophenyl)ethylamine: Contains an aminoethyl group but lacks the chromenone structure.
Uniqueness
4-(2-Aminoethyl)-7-(methylamino)-2H-Chromen-2-one is unique due to its combination of the chromenone ring with amino and methylamino groups. This combination imparts distinct chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-(2-aminoethyl)-7-(methylamino)chromen-2-one |
InChI |
InChI=1S/C12H14N2O2/c1-14-9-2-3-10-8(4-5-13)6-12(15)16-11(10)7-9/h2-3,6-7,14H,4-5,13H2,1H3 |
InChI Key |
XXAVEPYKEYQYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC2=C(C=C1)C(=CC(=O)O2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,7-Bis(9,9-dimethyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13322342.png)
![5-Oxa-2-azaspiro[3.5]nonan-8-one hydrochloride](/img/structure/B13322345.png)
![2-(Butan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13322351.png)
![1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322360.png)


![Ethyl 2-(3-{[(2,4-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B13322374.png)
![[(2-Fluorophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13322376.png)



